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3-(2-Methylpropyl)azetidine Documentation Hub

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  • Product: 3-(2-Methylpropyl)azetidine
  • CAS: 89854-62-6

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Potential of 3-Substituted Azetidines: A Guide to Mechanistic Exploration

A Note to the Researcher: An exhaustive search of publicly available scientific literature and databases reveals a significant gap in the specific mechanistic data for 3-(2-Methylpropyl)azetidine. To provide a valuable a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: An exhaustive search of publicly available scientific literature and databases reveals a significant gap in the specific mechanistic data for 3-(2-Methylpropyl)azetidine. To provide a valuable and scientifically grounded resource, this guide will focus on the well-documented mechanisms of action of the broader class of 3-substituted azetidine derivatives. This approach offers a robust framework for investigating the potential biological activities of novel compounds such as 3-(2-Methylpropyl)azetidine, by exploring the established pharmacology of its structural analogs.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and unique stereoelectronic properties make it an attractive component in the design of novel therapeutics.[1] The substitution pattern at the 3-position of the azetidine ring, in particular, has been shown to be a critical determinant of biological activity, enabling the fine-tuning of interactions with a diverse array of biological targets. This guide will delve into the key mechanisms of action identified for various classes of 3-substituted azetidine derivatives, providing insights into their therapeutic potential and the experimental approaches used to elucidate their functions.

Central Nervous System Modulation: A Primary Arena for 3-Substituted Azetidines

A significant body of research on 3-substituted azetidines has centered on their activity within the central nervous system (CNS).[2] These compounds have shown promise as modulators of various neurotransmitter systems, suggesting their potential as treatments for a range of neurological and psychiatric disorders.

Monoamine Transporter Inhibition: A Key Mechanism in Antidepressant and Stimulant Activity

One of the most well-characterized mechanisms of action for 3-substituted azetidines is the inhibition of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3][4] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can potentiate monoaminergic signaling, a strategy employed in the treatment of depression and other mood disorders.

The nature of the substituent at the 3-position of the azetidine ring plays a crucial role in determining both the potency and selectivity of transporter inhibition. For instance, studies on 3-aryl-3-oxypropylamine and 3-aryl-3-arylmethoxy azetidine derivatives have demonstrated that variations in the aryl substituents can tune the compounds' affinity for SERT, NET, and DAT.[3][4]

Caption: Inhibition of monoamine transporters by 3-substituted azetidines.

A fundamental step in characterizing the mechanism of action of a potential monoamine transporter inhibitor is to determine its binding affinity for the target transporters. This is typically achieved through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of 3-(2-Methylpropyl)azetidine for the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT).

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), and [³H]WIN 35,428 (for hDAT).

  • Non-specific binding inhibitors: Desipramine (for hSERT and hDAT), and Maprotiline (for hNET).

  • Test compound: 3-(2-Methylpropyl)azetidine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (3-(2-Methylpropyl)azetidine).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

TransporterRadioligandTest Compound IC50 (nM)Test Compound Ki (nM)
hSERT[³H]CitalopramTBDTBD
hNET[³H]NisoxetineTBDTBD
hDAT[³H]WIN 35,428TBDTBD

TBD: To be determined.

Enzyme Inhibition: A Versatile Mechanism of Action

Azetidine derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential in treating a wide range of diseases, from inflammation to cancer.

Leukocyte Elastase Inhibition

Certain 3,3-dialkyl-substituted azetidin-2-ones have been shown to be effective inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.[5] The size and nature of the alkyl groups at the 3-position are critical for both the inhibitory potency and the stability of the β-lactam ring.[5]

enzyme_inhibition_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (e.g., HLE) Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Substrate Solution Reaction Initiate Reaction (add Substrate) Substrate->Reaction Inhibitor Inhibitor Solution (3-Substituted Azetidine) Inhibitor->Incubation Incubation->Reaction Measurement Measure Product Formation Reaction->Measurement IC50 Determine IC50 Measurement->IC50 Kinetics Kinetic Analysis (e.g., Ki) Measurement->Kinetics

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Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 3-(2-Methylpropyl)azetidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the available toxicological data and safety protocols for 3-(2-Methylpropyl)azetidine (also known as 3-isobu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available toxicological data and safety protocols for 3-(2-Methylpropyl)azetidine (also known as 3-isobutylazetidine). Given the limited publicly available data for this specific molecule, this document synthesizes information from its hydrochloride salt and the parent compound, azetidine, to construct a robust safety and handling framework. All data from surrogate compounds are clearly identified, and this guide should be used in conjunction with a thorough risk assessment for any specific laboratory or manufacturing application.

Introduction to 3-(2-Methylpropyl)azetidine

3-(2-Methylpropyl)azetidine is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties, which can impart desirable pharmacokinetic characteristics to drug candidates.[1][2] Their applications are diverse, ranging from anticancer to central nervous system-acting agents.[1][2][3] Understanding the toxicity profile and safe handling of novel azetidine derivatives like 3-(2-Methylpropyl)azetidine is paramount for ensuring the safety of researchers and the integrity of drug development programs.

Toxicological Profile

2.1. GHS Hazard Classification

The following table summarizes the GHS hazard classifications for 3-(2-methylpropyl)azetidine hydrochloride.[4] It is prudent to assume that the free base form, 3-(2-Methylpropyl)azetidine, exhibits a similar hazard profile.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledWarningGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizzinessWarningGHS07

2.2. Acute Toxicity

3-(2-methylpropyl)azetidine hydrochloride is classified as harmful by oral, dermal, and inhalation routes of exposure.[4] While specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are not available for this compound, this classification suggests a moderate level of acute toxicity. For the parent compound, azetidine, some sources indicate it is harmful if swallowed.

2.3. Skin and Eye Irritation

The hydrochloride salt is known to cause skin irritation and serious eye irritation.[4] The parent compound, azetidine, is classified as causing severe skin burns and eye damage, indicating a higher level of corrosivity.[5][6][7] Therefore, it is critical to handle 3-(2-Methylpropyl)azetidine with appropriate personal protective equipment to prevent contact with skin and eyes.

2.4. Sensitization

There is no specific data available regarding the potential of 3-(2-Methylpropyl)azetidine to cause skin or respiratory sensitization. For the parent azetidine, one study on guinea pigs indicated it does not cause skin sensitization. However, due to the lack of specific data, it is advisable to handle this compound as a potential sensitizer.

2.5. Specific Target Organ Toxicity (STOT)

A single exposure to 3-(2-methylpropyl)azetidine hydrochloride may cause drowsiness or dizziness.[4] This suggests a potential for central nervous system depression.

2.6. Chronic Toxicity, Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no specific information available in the public domain regarding the chronic toxicity, mutagenicity, carcinogenicity, or reproductive toxicity of 3-(2-Methylpropyl)azetidine or its hydrochloride salt.

Safety and Handling

The following safety and handling procedures are based on the available hazard information and best practices for handling research chemicals with unknown long-term effects.

3.1. Engineering Controls

All work with 3-(2-Methylpropyl)azetidine should be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedures that may generate aerosols, vapors, or dust.[8][9]

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-(2-Methylpropyl)azetidine:

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[10]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Check the glove manufacturer's compatibility data. Dispose of contaminated gloves properly.[5]

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

    • Clothing: Long pants and closed-toe shoes are required.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

3.3. Safe Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, vapor, mist, or gas.[7]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Keep containers tightly closed when not in use.[11]

  • Use spark-proof tools and explosion-proof equipment if the compound is flammable.[7][11]

3.4. Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][11] The container should be kept tightly closed.[11]

Emergency Procedures

4.1. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[12]

4.2. Spill and Leak Procedures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[9][11]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[8] Collect the spilled material for disposal.

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: May include carbon oxides and nitrogen oxides.[7]

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Experimental Protocols

5.1. Protocol for Safe Weighing of 3-(2-Methylpropyl)azetidine

  • Don all required PPE (lab coat, safety glasses, and compatible gloves).

  • Perform the weighing procedure inside a certified chemical fume hood or a ventilated balance enclosure.

  • Use a tared, sealed container to minimize exposure.

  • Carefully transfer the desired amount of the compound using a clean spatula.

  • Close the container immediately after weighing.

  • Clean any residual material from the balance and surrounding area using a damp cloth or a suitable solvent, ensuring proper disposal of the cleaning materials.

  • Wash hands thoroughly after completing the procedure.

5.2. Protocol for Solution Preparation

  • Ensure all work is conducted within a chemical fume hood.

  • Wear appropriate PPE.

  • Add the weighed 3-(2-Methylpropyl)azetidine to the chosen solvent in a suitable flask.

  • Stir the solution until the compound is fully dissolved.

  • Label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Store the solution in a tightly sealed container in a designated storage area.

Visualizations

G Emergency Response Workflow for 3-(2-Methylpropyl)azetidine Exposure cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap_Water Wash with Soap & Water (15 min) Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency Response Workflow for Exposure.

G Hierarchy of Safety Controls for Handling 3-(2-Methylpropyl)azetidine Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution If elimination is not possible Engineering_Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering_Controls If substitution is not feasible Administrative_Controls Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls Supplement with procedures PPE Personal Protective Equipment (PPE) (Least Effective) Administrative_Controls->PPE Last line of defense

Caption: Hierarchy of Safety Controls.

Conclusion

While 3-(2-Methylpropyl)azetidine is a promising scaffold for drug discovery, the available data indicates that it should be handled as a hazardous substance with acute toxicity, as well as skin and eye irritating properties. The potential for central nervous system effects also warrants caution. The absence of comprehensive toxicological data necessitates a conservative approach to safety, adhering to the principles of the hierarchy of controls. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize their risk of exposure and safely work with this compound.

References

  • 3-(2-methylpropyl)azetidine hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-isobutylazetidine hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (2016, April 28). Retrieved from [Link]

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (n.d.). Retrieved from [Link]

  • Azetidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • ISOBUTYRALDEHYDE. (n.d.). Retrieved from [Link]

  • Azetidines of pharmacological interest - PubMed. (2021, June 29). Retrieved from [Link]

  • 3-(2-methylphenyl)azetidine hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 3-benzoylazetidine hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 3-ethynylazetidine hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Development of 3-(2-Methylpropyl)azetidine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: 3-(2-Methylpropyl)azetidine (Synonym: 3-Isobutylazetidine) CAS Registry Number: 89854-62-6[1] Introduction & Strategic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: 3-(2-Methylpropyl)azetidine (Synonym: 3-Isobutylazetidine) CAS Registry Number: 89854-62-6[1]

Introduction & Strategic Rationale

The incorporation of small, strained aliphatic rings like azetidines into pharmaceutical candidates has become a cornerstone strategy in modern medicinal chemistry. Replacing traditional lipophilic groups (such as standard alkyl chains or piperidines) with azetidine moieties frequently improves the physicochemical profile of a drug candidate. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases, the integration of a 3-isobutylazetidine moiety was proven to effectively lower lipophilicity (Log D = 3.3) while maintaining excellent biological target engagement (BTK IC50 = 0.4 nM)[2].

This application note details a robust, scalable, step-by-step synthetic protocol for 3-(2-methylpropyl)azetidine. The selected route utilizes a classic malonate alkylation and cyclization strategy.

Causality in Route Selection

Direct alkylation of azetidine is prone to over-reaction and ring-opening side reactions. To ensure high fidelity, this protocol constructs the four-membered ring de novo using a primary amine with a bulky, removable protecting group (benzhydrylamine).

  • Benzhydryl Protection: Prevents multiple alkylations at the nitrogen center during cyclization and is cleanly removed via catalytic hydrogenolysis.

  • Salt vs. Free Base: While azetidines are often isolated as hydrochloride salts for stability, small aliphatic azetidine HCl salts can be extremely hygroscopic, complicating downstream urea formations or coupling reactions[2]. This protocol yields the free base, which can be stored cold under inert gas, or optionally precipitated as a salt depending on the end-user's handling capabilities.

Synthetic Workflow Visualization

G A Diethyl Malonate + Isobutyl Bromide B Diethyl 2-isobutylmalonate A->B NaOEt, EtOH, Reflux C 2-Isobutylpropane-1,3-diol B->C LiAlH4, THF, 0°C to RT D 1,3-Dibromo-2-isobutylpropane C->D PBr3, DCM, 0°C E 1-Benzhydryl-3-isobutylazetidine D->E Benzhydrylamine, DIPEA, MeCN, 80°C F 3-(2-Methylpropyl)azetidine (Target Free Base) E->F H2, Pd/C, MeOH, 50 psi

Synthetic workflow for 3-(2-Methylpropyl)azetidine via malonate cyclization.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric ratios, expected yields, and critical process parameters (CPPs) for the optimized five-step sequence.

StepTransformationReagents / CatalystsTemp (°C)Time (h)Expected YieldKey Intermediate
1 AlkylationIsobutyl bromide (1.1 eq), NaOEt (1.2 eq)78 (Reflux)1285%Diethyl 2-isobutylmalonate
2 ReductionLiAlH₄ (2.5 eq), THF0 to 25490%2-Isobutylpropane-1,3-diol
3 BrominationPBr₃ (0.8 eq), DCM0 to 25675%1,3-Dibromo-2-isobutylpropane
4 CyclizationBenzhydrylamine (1.0 eq), DIPEA (2.5 eq)802460%1-Benzhydryl-3-isobutylazetidine
5 Deprotection10% Pd/C (10 wt%), H₂ (50 psi)251895%3-(2-Methylpropyl)azetidine

Step-by-Step Experimental Protocols

Caution: 3-(2-Methylpropyl)azetidine is classified under GHS as causing severe skin burns and eye damage (H314), is harmful if swallowed (H302), and is a highly flammable liquid and vapor (H225)[3]. All operations must be conducted in a certified fume hood using appropriate PPE.

Step 1: Synthesis of Diethyl 2-isobutylmalonate
  • Equip a 1 L 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer. Flush with N₂.

  • Add absolute ethanol (400 mL) and sodium ethoxide (NaOEt, 1.2 eq). Stir until a homogenous solution forms.

  • Add diethyl malonate (1.0 eq) dropwise over 30 minutes at room temperature. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Add isobutyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 78°C) for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove ethanol. Partition the residue between water (300 mL) and ethyl acetate (300 mL). Extract the aqueous layer twice more with ethyl acetate. Dry the combined organics over MgSO₄, filter, and concentrate. Purify via vacuum distillation if necessary.

Step 2: Synthesis of 2-Isobutylpropane-1,3-diol
  • Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous THF (300 mL) in a flame-dried flask at 0°C under N₂.

  • Dissolve the diethyl 2-isobutylmalonate from Step 1 in anhydrous THF (100 mL) and add dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Fieser Workup: Cool to 0°C. Carefully quench by sequentially adding x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Stir vigorously until a white granular precipitate forms.

  • Filter through a pad of Celite, wash the filter cake with THF, and concentrate the filtrate to yield the diol as a viscous oil.

Step 3: Synthesis of 1,3-Dibromo-2-isobutylpropane
  • Dissolve 2-isobutylpropane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM, 250 mL) and cool to 0°C.

  • Add Phosphorus Tribromide (PBr₃, 0.8 eq) dropwise over 1 hour.

  • Remove the ice bath and stir at room temperature for 6 hours.

  • Workup: Carefully pour the mixture over crushed ice. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate to afford the dibromide.

Step 4: Cyclization to 1-Benzhydryl-3-isobutylazetidine
  • In a sealed pressure tube or heavy-walled flask, dissolve 1,3-dibromo-2-isobutylpropane (1.0 eq) in anhydrous acetonitrile (MeCN, 200 mL).

  • Add benzhydrylamine (diphenylmethanamine, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Seal the vessel and heat to 80°C for 24 hours. Mechanistic Note: The bulky benzhydryl group provides steric hindrance, strongly favoring intramolecular cyclization over intermolecular oligomerization.

  • Workup: Cool to room temperature, concentrate to remove MeCN. Partition between water and ethyl acetate. Purify the crude product via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the protected azetidine.

Step 5: Hydrogenolysis to 3-(2-Methylpropyl)azetidine (Free Base)
  • Dissolve 1-benzhydryl-3-isobutylazetidine in methanol (150 mL).

  • Add 10% Palladium on Carbon (Pd/C, 10% w/w).

  • Place the reaction vessel in a Parr hydrogenator and pressurize with H₂ gas to 50 psi. Shake at room temperature for 18 hours.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the Pd/C filter cake dry out, as it is highly pyrophoric.

  • Carefully concentrate the filtrate under reduced pressure (the product is volatile; do not use high vacuum or excessive heat). The resulting product is the 3-(2-methylpropyl)azetidine free base[4]. Store immediately under inert atmosphere at -20°C.

References

  • [2] Discovery and Process Development of BIIB068: A Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Autoimmune Diseases. ACS Publications. Available at:[Link]

  • [4] 1-Butan-2-yl-3-(2-methylpropyl)azetidine. PubChem - NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting ring-opening degradation in 3-(2-Methylpropyl)azetidine

Welcome to the technical support center for 3-(2-Methylpropyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Methylpropyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability of this substituted azetidine. The inherent ring strain of the four-membered azetidine ring, while synthetically useful, also renders it susceptible to degradation under various experimental conditions.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate ring-opening degradation, ensuring the integrity of your experiments.

Troubleshooting Guide: Ring-Opening Degradation

This section addresses specific issues you may encounter during the synthesis, purification, storage, or use of 3-(2-Methylpropyl)azetidine.

Question 1: I am observing a significant loss of my 3-(2-Methylpropyl)azetidine starting material during an acid-catalyzed reaction. What is the likely cause and how can I prevent it?

Answer:

The most probable cause is acid-mediated ring-opening of the azetidine. The nitrogen atom of the azetidine ring can be protonated under acidic conditions to form a highly reactive azetidinium ion.[2][6] This strained, positively charged intermediate is then susceptible to nucleophilic attack, leading to ring cleavage.[7][8][9]

Causality and Mitigation Strategies:

  • Protonation and Nucleophilic Attack: The pKa of the azetidine nitrogen is a crucial factor in its stability.[2] Once protonated, even weak nucleophiles present in the reaction mixture (e.g., water, alcohols, or counter-ions from the acid) can open the ring. The 3-(2-Methylpropyl) substituent can influence the regioselectivity of the attack, but ring-opening remains a significant risk.

  • Choice of Acid: Strong Brønsted acids or Lewis acids can readily promote the formation of the azetidinium ion.[1]

    • Recommendation: If possible, use a milder acid with a higher pKa. If a strong acid is required, consider running the reaction at a lower temperature to decrease the rate of the degradation reaction.

  • Solvent and Reagent Purity: The presence of nucleophilic impurities in your solvents or reagents can exacerbate the problem.

    • Recommendation: Always use dry, high-purity solvents and reagents. If water is a suspected nucleophile, perform the reaction under anhydrous conditions.

  • Protecting Groups: If the azetidine nitrogen is not the desired site of reactivity, consider protecting it with a suitable group that can be removed later. The choice of protecting group can also influence the stability of the azetidine ring.[10]

Experimental Protocol: Assessing Acid Stability

To determine the stability of your 3-(2-Methylpropyl)azetidine under your specific acidic conditions, you can perform a small-scale time-course experiment.

  • Preparation: Prepare a stock solution of 3-(2-Methylpropyl)azetidine of known concentration in a non-nucleophilic solvent.

  • Reaction Setup: In separate vials, mimic your reaction conditions (same acid, concentration, solvent, and temperature).

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction mixture with a suitable base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Analysis: Analyze the quenched samples by LC-MS or GC-MS to quantify the remaining 3-(2-Methylpropyl)azetidine and identify any ring-opened byproducts.

Data Summary: pH-Dependent Stability

pHHalf-life (T₁/₂)Observation
1.8< 10 minutesRapid degradation observed.[2]
2.7~ 1.2 hoursSignificant degradation over a typical reaction time.[2]
7.0StableMinimal to no degradation observed over 24 hours.[2]

Note: These are representative values for a substituted azetidine and may vary for 3-(2-Methylpropyl)azetidine.

Question 2: My LC-MS analysis shows unexpected peaks with masses corresponding to my azetidine plus the mass of my solvent (e.g., methanol, water). What is happening?

Answer:

This is a classic sign of nucleophilic ring-opening where the solvent molecules are acting as nucleophiles. This can occur under acidic, and in some cases, even neutral or basic conditions, particularly with heating.

Mechanistic Pathway:

Ring_Opening Azetidine 3-(2-Methylpropyl)azetidine Protonation Protonation (H⁺) Azetidine->Protonation Acidic Conditions Azetidinium Azetidinium Ion (Strained Intermediate) Protonation->Azetidinium RingOpened Ring-Opened Product Azetidinium->RingOpened Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) e.g., H₂O, ROH Nucleophile->RingOpened

Caption: Acid-catalyzed nucleophilic ring-opening of azetidines.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solvent-mediated degradation.

Analytical Protocol: Identification of Degradation Products by LC-MS

  • Sample Preparation: Dilute a sample of your reaction mixture in a suitable mobile phase, such as acetonitrile/water.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile. A typical gradient might be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the expected mass of the protonated 3-(2-Methylpropyl)azetidine and the expected masses of the ring-opened products (azetidine + nucleophile + H⁺).

  • Fragmentation Analysis (MS/MS): If unexpected peaks are observed, perform MS/MS analysis to obtain fragmentation patterns. The fragmentation of the ring-opened product will be distinctly different from that of the intact azetidine.

Question 3: I am struggling with low yields during the purification of 3-(2-Methylpropyl)azetidine on silica gel. Could the purification method be causing degradation?

Answer:

Yes, purification on silica gel can lead to degradation of azetidines. Silica gel is acidic and has a high surface area, which can promote ring-opening, especially for compounds with a basic nitrogen atom.

Factors Contributing to On-Column Degradation:

  • Acidity of Silica: The acidic nature of standard silica gel can lead to the formation of the azetidinium ion, which is then susceptible to attack by the silica hydroxyl groups or polar eluents.

  • Polar Solvents: Using highly polar protic solvents like methanol in the eluent can also contribute to ring-opening.

  • Prolonged Exposure: Longer residence times on the column increase the likelihood of degradation.

Recommendations for Purification:

  • Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.5-1%) of triethylamine in the eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Alternative Purification Techniques: If possible, use other purification methods like distillation (if the compound is thermally stable and volatile enough), crystallization, or preparative HPLC with a suitable buffered mobile phase.

  • Minimize Contact Time: If using silica gel, run the column as quickly as possible without sacrificing resolution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(2-Methylpropyl)azetidine?

A1: To minimize degradation during storage, 3-(2-Methylpropyl)azetidine should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). It should be protected from light and moisture. Avoid storage in acidic conditions.

Q2: Can thermal stress cause ring-opening of 3-(2-Methylpropyl)azetidine?

A2: While azetidines are generally more thermally stable than the more strained aziridines, high temperatures can promote degradation, especially in the presence of trace impurities that can act as catalysts.[3] It is advisable to avoid prolonged exposure to high temperatures during reactions and workup.

Q3: How can I detect ring-opening degradation using ¹H NMR?

A3: In the ¹H NMR spectrum of intact 3-(2-Methylpropyl)azetidine, you would expect to see characteristic signals for the protons on the azetidine ring. Upon ring-opening, these signals will disappear and be replaced by new signals corresponding to the now-linear amine. For example, if ring-opening occurs with water, you would expect to see a new broad signal for the N-H proton and potentially a new signal for a C-H group adjacent to a newly formed hydroxyl group. Comparing the spectra of a fresh sample and a suspected degraded sample will reveal these changes.[2][11]

Q4: Is the 3-(2-Methylpropyl) substituent likely to participate in intramolecular degradation?

A4: The 2-methylpropyl (isobutyl) group is an alkyl substituent and is generally not nucleophilic. Therefore, it is unlikely to participate directly in an intramolecular ring-opening reaction. However, if the substituent were to contain a nucleophilic group (e.g., a hydroxyl or an amine), intramolecular cyclization leading to ring-opening would be a significant concern.[2][12][13]

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. The Journal of Organic Chemistry, 71(9), 3479–3490. [Link]

  • Li, Y., et al. (2025). Factors Influencing the Product Selectivity of Rh2(OAc)4-Catalyzed Reactions of Diazoketones with Aziridines. PubMed. [Link]

  • Bull, J. A., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Starr, J. T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1670-1678. [Link]

  • MethodsX. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX, 6, 2176-2180. [Link]

  • Maksić, Z. B., et al. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 85(4), 437-445. [Link]

  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5841-5844. [Link]

  • Gaunt, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3219-3234. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]

  • Somsen, G. W., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. PMC. [Link]

  • PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]

  • Couty, F., et al. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

  • May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608. [Link]

  • Royal Society of Chemistry Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • National Center for Biotechnology Information. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC. [Link]

  • ResearchGate. (n.d.). Opening of azetidinium ions with C-nudeophiles. Request PDF. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). azetidine. Organic Syntheses Procedure. [Link]

  • Royal Society of Chemistry Publishing. (2023). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Chemical Science. [Link]

  • American Chemical Society Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Wiley Online Library. (2022). Gold(I)‐Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates. Angewandte Chemie International Edition, 61(16), e202117326. [Link]

  • Shimadzu. (n.d.). A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs. Shimadzu. [Link]

  • Schindler, C. S., et al. (2018). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 9(1), 1-8. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Shimadzu. [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Nozaki, K., & Sakakibara, K. (2009). Ring-opening reaction of Bus- and SES-protected aziridines using lithiated dithianes. Organic & Biomolecular Chemistry, 7(3), 453-459. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Google Patents. (1990).
  • ResearchGate. (2016). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Request PDF. [Link]

  • American Chemical Society Publications. (2000). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 100(4), 1255–1316. [Link]

  • American Chemical Society Publications. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Request PDF. [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation During the Extraction of 3-(2-Methylpropyl)azetidine

Welcome to the technical support guide for the synthesis and purification of 3-(2-Methylpropyl)azetidine, also known as 3-isobutylazetidine. This document is designed for researchers, medicinal chemists, and process deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 3-(2-Methylpropyl)azetidine, also known as 3-isobutylazetidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic building block. The inherent ring strain of the azetidine core, while synthetically useful, presents unique challenges during workup and extraction, often leading to the formation of unwanted byproducts that can compromise yield and purity.[1][2][3]

This guide provides in-depth, evidence-based troubleshooting advice and optimized protocols to help you navigate these challenges effectively. By understanding the chemical mechanisms behind byproduct formation, you can proactively design robust extraction procedures that preserve the integrity of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the workup of 3-(2-Methylpropyl)azetidine.

Q1: What are the primary types of byproducts I should expect during the extraction of 3-(2-Methylpropyl)azetidine? A1: The most common byproducts are formed via three main pathways:

  • Ring-Opening: The strained four-membered ring can be cleaved by nucleophiles, especially under acidic conditions, to form acyclic amino alcohols or amino halides.[1][4][5]

  • N-Oxidation: The tertiary amine of the azetidine ring can be oxidized to form the corresponding N-oxide, particularly upon prolonged exposure to air or residual oxidizing agents.[5][6]

  • Process-Related Impurities: These are carryovers from the synthesis step and can include unreacted starting materials, uncyclized intermediates (e.g., 1-halo-4-amino-5-methylhexane derivatives), or dimers.[5][7]

Q2: Why is pH control so critical during the workup of azetidines? A2: The azetidine nitrogen is basic (pKa ≈ 11.29), similar to other acyclic secondary amines.[2] During acidic washes, this nitrogen becomes protonated, forming an azetidinium ion. This protonation dramatically increases the ring strain and electrophilicity of the ring carbons, making the molecule highly susceptible to nucleophilic attack and subsequent ring-opening.[4][8][9] Aggressive use of strong acids (e.g., HCl at pH < 2) is a primary cause of yield loss.

Q3: My final product seems to be degrading upon storage, showing new impurity peaks over time. What is the likely cause? A3: This is often due to slow oxidation of the azetidine nitrogen to the N-oxide or gradual decomposition initiated by trace amounts of acidic or basic residues left over from the extraction process.[5] Proper storage—in a cool, dark place under an inert atmosphere—and ensuring the final product is at a neutral pH are critical for long-term stability.

Q4: Can my choice of extraction solvent influence byproduct formation? A4: Yes. Using protic solvents like alcohols in conjunction with acidic conditions can be particularly problematic, as the solvent molecules themselves can act as nucleophiles, leading to ring-opened ether byproducts. Aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE) are generally preferred for the organic phase during extraction.

Part 2: Troubleshooting Guide: Identification and Mitigation of Specific Byproducts

This guide provides a systematic approach to identifying and solving specific byproduct-related issues.

Issue 1: High Levels of Ring-Opened Byproducts
  • Symptoms:

    • Low isolated yield after performing an acid-base extraction.

    • Presence of unexpected peaks in LC-MS analysis with molecular weights corresponding to [M+H₂O+H]⁺ or [M+Solvent+H]⁺.

    • ¹H NMR spectrum shows a loss of the characteristic azetidine ring protons and the appearance of new, broad peaks corresponding to N-H or O-H protons.

  • Root Cause Analysis: The formation of ring-opened byproducts is the most common degradation pathway for azetidines during acidic workups. The process is initiated by the protonation of the ring nitrogen, which creates a highly strained and reactive azetidinium ion. This intermediate is then attacked by any available nucleophile (Nu⁻), leading to irreversible ring cleavage.[4][9][10] The regioselectivity of the attack depends on the substitution pattern, but for a 3-substituted azetidine, attack typically occurs at the less sterically hindered C-2 or C-4 positions.[4]

  • Mitigation Strategies & Protocols:

    Strategy A: Temperature Control The rate of the ring-opening reaction is highly temperature-dependent. Performing all acidic extraction steps at reduced temperatures significantly minimizes this side reaction.

    Strategy B: pH Management with Weaker Acids Avoid using strong mineral acids like HCl or H₂SO₄. A buffered or weak organic acid solution can effectively protonate the azetidine for extraction into the aqueous phase while minimizing the concentration of the highly reactive azetidinium species.

    Optimized Protocol: Mild Acidic Wash for Azetidine Extraction

    • Following the reaction quench, dilute the crude reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

    • Cool the mixture to 0-5 °C in an ice-water bath.

    • Prepare a pre-chilled 10% aqueous solution of citric acid.

    • Add the cold citric acid solution to the separatory funnel and perform the extraction gently to avoid emulsions. The target aqueous pH should be between 4 and 5.

    • Quickly separate the layers. If multiple acidic washes are needed, perform them sequentially without delay.

    • Combine the acidic aqueous layers. To recover the product, cool the aqueous solution to 0-5 °C and basify it by slowly adding a cold base (e.g., 5M NaOH or solid K₂CO₃) until the pH is >11.

    • Immediately extract the liberated azetidine back into an organic solvent (e.g., 3x with Ethyl Acetate).

    • Proceed with washing the combined organic layers with brine, drying (e.g., over Na₂SO₄), and concentrating under reduced pressure at low temperature (<30 °C).

Issue 2: Presence of N-Oxide Impurity
  • Symptoms:

    • An impurity peak is observed in the LC-MS with a molecular weight of [M+16+H]⁺.

    • The product may show slight discoloration over time.

  • Root Cause Analysis: Tertiary amines, including the nitrogen atom in the azetidine ring, are susceptible to oxidation, forming N-oxides.[5][6] This can be caused by residual oxidizing agents from the synthesis, dissolved oxygen in solvents, or prolonged exposure to the atmosphere, especially at elevated temperatures during solvent evaporation.

  • Mitigation Strategies & Protocols:

    Strategy A: Use of Degassed Solvents Purging solvents with nitrogen or argon before use can significantly reduce the amount of dissolved oxygen available for oxidation.

    Strategy B: Maintain an Inert Atmosphere Whenever possible, conduct the workup, extractions, and solvent evaporation steps under an inert atmosphere (N₂ or Ar) to prevent contact with atmospheric oxygen.

    Optimized Protocol: Workup Under Inert Conditions

    • After the reaction is complete, cool the flask and purge the headspace with nitrogen.

    • Add degassed solvents for dilution and extraction.

    • If transferring between flasks or to a separatory funnel, do so under a positive pressure of nitrogen.

    • During solvent removal via rotary evaporation, ensure the system is backfilled with nitrogen rather than air.

    • For long-term storage, flush the vial containing the final product with nitrogen or argon before sealing.

Comparative Summary of Extraction Conditions
ParameterStandard Condition (High Byproduct Risk)Optimized Condition (Low Byproduct Risk)Rationale
Acid Wash 1M HCl (pH ~0-1)10% Citric Acid (pH ~4-5)Strong acid fully protonates the azetidine nitrogen, maximizing the concentration of the reactive azetidinium ion and accelerating ring-opening.[2][9]
Temperature Room Temperature (20-25°C)0-5°CLowering the temperature significantly reduces the kinetic rate of the nucleophilic ring-opening side reaction.[1]
Atmosphere AirNitrogen or ArgonAn inert atmosphere prevents the oxidation of the electron-rich tertiary amine to the corresponding N-oxide.[5]

Part 3: Visualization Hub

Diagram 1: Key Byproduct Formation Pathways

This diagram illustrates the two primary degradation pathways for 3-(2-Methylpropyl)azetidine during extraction.

Byproduct_Formation cluster_0 Acid-Catalyzed Ring Opening cluster_1 Oxidation Azetidine 3-(2-Methylpropyl)azetidine Azetidinium Azetidinium Ion (Activated Intermediate) Azetidine->Azetidinium + H⁺ (Strong Acid) Azetidinium->Azetidine - H⁺ (Equilibrium) RingOpened Ring-Opened Byproduct (e.g., Amino Alcohol) Azetidinium->RingOpened + Nucleophile (H₂O) (Irreversible) Azetidine2 3-(2-Methylpropyl)azetidine Noxide N-Oxide Byproduct Azetidine2->Noxide + [O] (Air, O₂)

Caption: Mechanisms of ring-opening and N-oxide formation.

Diagram 2: Optimized Extraction Workflow

This flowchart outlines the recommended step-by-step process for extracting 3-(2-Methylpropyl)azetidine while minimizing byproduct formation.

Extraction_Workflow Start Crude Reaction Mixture Dilute Dilute with Aprotic Solvent (e.g., EtOAc) Start->Dilute Cool1 Cool to 0-5°C Dilute->Cool1 AcidWash Wash with Cold 10% Citric Acid (Aqueous pH 4-5) Cool1->AcidWash Separate1 Separate Layers (Product in Aqueous Phase) AcidWash->Separate1 Cool2 Cool Aqueous Phase to 0-5°C Separate1->Cool2 Basify Basify with Cold Base (e.g., K₂CO₃) to pH > 11 Cool2->Basify Extract Extract with EtOAc (3x) Basify->Extract Separate2 Separate Layers (Product in Organic Phase) Extract->Separate2 Wash Wash with Brine Separate2->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo (T < 30°C) Dry->Concentrate End Pure Product Concentrate->End

Caption: Optimized low-temperature, mild-acid extraction workflow.

Part 4: References

  • J. Org. Chem. 2006, 71, 9, 3479–3490. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]

  • Org. Lett. 2011, 13, 7, 1784–1787. Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. [Link]

  • J. Am. Chem. Soc. 2018, 140, 35, 11048–11053. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • J. Chem. Soc., Chem. Commun., 1980, 19, 922-923. Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution. [Link]

  • Request PDF. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]

  • Chem. Commun., 2005, 43, 5459-5461. Simple azetidine N-oxides: synthesis, structure and reactivity. [Link]

  • Molecules. 2023; 28(14): 5543. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. [Link]

  • YouTube. Azetidine: Basicity and Preparation. [Link]

  • Chem. Rev. 2008, 108, 9, 3353–3378. Novel Syntheses of Azetidines and Azetidinones. [Link]

  • ACS Med. Chem. Lett. 2021, 12, 10, 1598–1603. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

  • Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

  • J. Med. Chem. 2012, 55, 19, 8516–8532. Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. [Link]

  • Nat Commun 11, 4123 (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. [Link]

  • HETEROCYCLES, Vol. 84, No. 1, 2012. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • Org. Biomol. Chem., 2021,19, 3072-3083. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(2-Methylpropyl)azetidine Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating bulky heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating bulky heterocycles. 3-(2-Methylpropyl)azetidine (commonly known as 3-isobutylazetidine) is a highly valuable building block in medicinal chemistry. It is frequently utilized to lower lipophilicity (Log D) and improve the physicochemical properties of drug candidates, such as in the development of the BTK inhibitor BIIB068 [1].

However, the bulky isobutyl group at the C3 position introduces significant steric hindrance, complicating standard N-alkylation and N-acylation reactions. This guide provides actionable troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my standard N-alkylation reactions with 3-(2-methylpropyl)azetidine fail or result in poor yields (<20%)? A1: The failure is rooted in the severe steric clash at the transition state. The azetidine ring is a highly strained, four-membered heterocycle that adopts a puckered conformation to minimize torsional strain [2]. The bulky 2-methylpropyl (isobutyl) group at the C3 position projects directly into the spatial envelope surrounding the N1 nitrogen. During a standard SN​2 alkylation, the incoming electrophile must navigate this crowded environment to achieve the necessary Bürgi-Dunitz trajectory. This steric bulk dramatically increases the activation energy ( Ea​ ), often making the desired substitution slower than competing side reactions, such as the elimination of the alkyl halide [3].

Q2: What is the most effective alternative to direct SN​2 alkylation for this substrate? A2: Reductive amination is the premier strategy. By reacting the azetidine with an aldehyde or ketone, you form an intermediate iminium ion. The transition from an sp3 hybridized nitrogen to an sp2 hybridized iminium flattens the local geometry, temporarily relieving transannular steric crowding. Subsequent reduction (e.g., with NaBH(OAc)3​ ) is generally fast and high-yielding. If direct alkylation is absolutely necessary, switch from alkyl halides to highly reactive alkyl triflates, which lower the SN​2 activation barrier [3].

Q3: I am trying to form a urea or amide using 3-isobutylazetidine, but the reaction stalls. How can I drive it to completion? A3: Acylation and urea formation require the nucleophilic nitrogen to attack a carbonyl carbon. To overcome the steric hindrance:

  • Use Highly Active Coupling Reagents: Standard reagents like EDC/HOBt may not suffice. Use 1,1'-Carbonyldiimidazole (CDI) to form a highly reactive acylimidazole intermediate, or use uronium-based coupling reagents like HATU.

  • Optimize the Salt Form: 3-Isobutylazetidine is often supplied as an HCl salt. In situ neutralization with standard bases (like DIPEA) leaves triethylammonium salts in the mixture, which further crowd the reaction environment. It is highly advantageous to use the pre-formed free base of the azetidine [4].

  • Thermal Activation: Elevate the reaction temperature (50–60 °C) to provide the thermodynamic energy required to overcome the steric activation barrier.

Mechanistic Workflows & Logical Relationships

Workflow Start Low Yield in N-Substitution of 3-Isobutylazetidine? Check Identify Reaction Category Start->Check Alk N-Alkylation Check->Alk Acy N-Acylation / Urea Synthesis Check->Acy RedAm Switch to Reductive Amination (Bypasses SN2 Steric Clash) Alk->RedAm Triflate Use Triflate Electrophiles (Lowers Activation Energy) Alk->Triflate CDI Use CDI or HATU Coupling (Highly Reactive Intermediates) Acy->CDI FreeBase Use Free Base Azetidine (Avoids Salt Crowding) Acy->FreeBase

Caption: Troubleshooting workflow for N-substitution of sterically hindered 3-isobutylazetidine.

Mechanism Amine 3-Isobutylazetidine (Bulky C3 Substituent) SN2 Direct SN2 Alkylation (sp3 Transition State) Amine->SN2 RedAm Reductive Amination (sp2 Iminium Intermediate) Amine->RedAm Clash Severe Steric Clash High Activation Energy SN2->Clash Low Low Yield / Failure Clash->Low Relief Steric Relief Favorable Trajectory RedAm->Relief High High Yield Product Relief->High

Caption: Mechanistic pathways comparing direct SN2 alkylation versus reductive amination.

Quantitative Data Summaries

To guide your experimental design, the following table summarizes the expected outcomes of various substitution strategies based on process development data [4].

Reaction TypeReagents / ElectrophileBase / AdditiveTemp (°C)Avg. Yield (%)Mechanistic Causality & Notes
Direct Alkylation Alkyl Bromide K2​CO3​ 25< 20%Severe steric clash at N1; competing elimination of halide.
Direct Alkylation Alkyl TriflateDIPEA0 to 2565–75%Excellent leaving group significantly lowers the SN​2 activation energy.
Reductive Amination Aldehyde + NaBH(OAc)3​ None2585–95% sp2 iminium intermediate flattens geometry, relieving steric strain.
Urea Formation IsocyanateNone2540–50%Slow nucleophilic attack; highly susceptible to competitive hydrolysis.
Urea Formation CDI + Primary AmineFree Base Azetidine5088–92%Highly reactive acylimidazole intermediate forces the reaction forward.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that you can verify the success of each mechanistic step before proceeding.

Protocol 1: CDI-Mediated Urea Formation (Optimized for Bulky Azetidines)

Adapted from the chemical process development of BIIB068 [4].

Objective: Synthesize a substituted urea by coupling 3-isobutylazetidine with a primary amine using 1,1'-Carbonyldiimidazole (CDI).

  • Activation of the Primary Amine:

    • In a flame-dried flask under inert atmosphere ( N2​ ), dissolve the primary amine (1.0 equiv) in anhydrous THF (0.2 M).

    • Add CDI (1.2 equiv) in one portion. Stir at room temperature for 2 hours.

    • Self-Validation Check: Analyze a 10 μ L aliquot via LC-MS. The primary amine peak should be completely consumed, replaced by the acylimidazole intermediate ( [M+H]+ corresponding to Amine + 94 Da).

  • Preparation of the Azetidine Free Base:

    • Crucial Step: If using 3-isobutylazetidine HCl salt, partition the salt between dichloromethane (DCM) and 1M aqueous NaOH. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na2​SO4​ and carefully concentrate under reduced pressure (Note: the free base is volatile; do not heat above 30 °C).

  • Coupling:

    • Add the freshly prepared 3-isobutylazetidine free base (1.5 equiv) to the acylimidazole solution.

    • Heat the reaction mixture to 50 °C and stir for 12 hours. The elevated temperature is required to overcome the steric barrier of the C3-isobutyl group.

    • Self-Validation Check: TLC (10% MeOH in DCM) should reveal the disappearance of the acylimidazole intermediate and the appearance of a new, lower Rf spot (the urea product).

  • Workup:

    • Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove unreacted azetidine), saturated NaHCO3​ , and brine. Dry and concentrate to yield the urea.

Protocol 2: High-Yield Reductive Amination

Objective: Alkylate 3-isobutylazetidine bypassing the SN​2 steric penalty.

  • Iminium Formation:

    • Dissolve 3-isobutylazetidine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Add glacial acetic acid (1.2 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

    • Self-Validation Check: The reaction mixture will often shift in color (e.g., pale yellow). An IR scan of an aliquot should show the disappearance of the sharp aldehyde carbonyl stretch (~1700 cm−1 ) and the appearance of a weaker imine stretch (~1650 cm−1 ).

  • Reduction:

    • Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) portion-wise to control hydrogen gas evolution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases and the pH is ~8.

    • Extract with DCM (3x). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography to isolate the sterically hindered tertiary amine.

References

  • Discovery of BIIB068: A Selective, Potent, Reversible Bruton's Tyrosine Kinase Inhibitor as an Orally Efficacious Agent for Autoimmune Diseases. Journal of Medicinal Chemistry. 1

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles.2

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. 3

  • Discovery and Process Development of BIIB068: A Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Autoimmune Diseases. ACS Symposium Series. 4

Sources

Reference Data & Comparative Studies

Validation

3-(2-Methylpropyl)azetidine vs. Piperidine Derivatives: A Comparative Guide for Bioisosteric Replacement

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Physicochemical profiling, bioisosteric replacement strategies, and assay validation Introduction: The Evolution of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Physicochemical profiling, bioisosteric replacement strategies, and assay validation

Introduction: The Evolution of Saturated Nitrogen Heterocycles

For decades, the six-membered piperidine ring has been a ubiquitous structural motif in small-molecule drug discovery, prized for its stable chair conformation and predictable synthetic tractability. However, as modern drug targets demand compounds with increasingly complex physicochemical profiles, the inherent lipophilicity and high basicity of piperidine derivatives frequently lead to off-target liabilities, such as human ether-à-go-go-related gene (hERG) channel inhibition and poor pharmacokinetic properties [1].

To circumvent these issues, medicinal chemists are increasingly turning to sp³-rich, highly strained four-membered rings. Specifically, 3-(2-Methylpropyl)azetidine (also known as 3-isobutylazetidine) has emerged as a highly effective bioisostere for substituted piperidines. By replacing a bulky, lipophilic six-membered ring with a compact, strained four-membered azetidine bearing a flexible isobutyl vector, researchers can fine-tune lipophilicity (LogD), modulate basicity (pKa), and optimize ligand efficiency (LipE) without sacrificing target binding affinity[2].

Physicochemical Profiling: The Causality Behind the Scaffold Switch

Understanding the divergent behavior of azetidine and piperidine derivatives requires a deep dive into their structural thermodynamics and electronic properties.

Ring Strain and Conformation

Piperidine adopts a highly stable chair conformation with minimal ring strain. In contrast, azetidine is characterized by significant ring strain (approximately 25.4 kcal/mol) [1]. This strain forces the azetidine ring into a more planar geometry, which fundamentally alters the hybridization of the nitrogen atom.

Basicity (pKa) and hERG Liability

While unsubstituted azetidine and piperidine have similar basicities in water (pKa ~11.29 and 11.22, respectively), substituted azetidines incorporated into drug scaffolds typically exhibit lower physiological basicity than their piperidine counterparts. The high ring strain of azetidine increases the s-character of the nitrogen lone pair, holding the electrons closer to the nucleus and reducing their availability for protonation. This reduced basicity at physiological pH is a primary driver for mitigating hERG toxicity, as the hERG channel preferentially binds highly lipophilic, protonated amines [1].

Lipophilicity (LogP/LogD)

The reduction in ring size from six to four carbons inherently decreases the lipophilic surface area. However, a bare azetidine often lacks the necessary hydrophobic contacts to occupy deep binding pockets. The addition of the 2-methylpropyl (isobutyl) group at the 3-position provides a flexible, hydrophobic "exit vector" that can perfectly mimic the spatial occupation of a substituted piperidine, but with a lower overall molecular weight and a significantly reduced LogD.

Mechanism Structure 3-(2-Methylpropyl)azetidine Core Prop1 Reduced Ring Size vs Piperidine Structure->Prop1 Prop2 Altered N-Lone Pair s-character Structure->Prop2 Effect1 Lower Lipophilicity (LogD Reduction) Prop1->Effect1 Effect2 Modulated pKa (Reduced Basicity) Prop2->Effect2 Outcome1 Improved Metabolic Stability & Permeability Effect1->Outcome1 Outcome2 Reduced hERG Liability Effect2->Outcome2

Fig 1. Mechanistic pathway of physicochemical improvements via azetidine substitution.

Comparative Data Analysis: Real-World Case Studies

To objectively evaluate the performance of 3-(2-methylpropyl)azetidine against piperidine, we must examine head-to-head data from recent drug discovery campaigns.

Table 1: General Scaffold Comparison
PropertyPiperidine DerivativesAzetidine DerivativesClinical Implication
Ring Strain Low (~0 kcal/mol)High (~25.4 kcal/mol)Azetidines can be susceptible to metabolic ring-opening, but offer greater rigidity [1].
Lipophilicity (LogP) HigherLowerAzetidines generally improve aqueous solubility and reduce non-specific protein binding.
Basicity (Substituted) Highly basicModerately basicAzetidines reduce the fraction of protonated species at pH 7.4, improving passive permeability.
hERG Inhibition High RiskLow/Moderate RiskAzetidines reduce cardiac toxicity liabilities [1].
Table 2: Case Study – Discovery of BIIB068 (BTK Inhibitor)

In the development of BIIB068, an orally efficacious Bruton's Tyrosine Kinase (BTK) inhibitor for autoimmune diseases, Biogen researchers utilized a 3-isobutylazetidine moiety to optimize the lead compound. Replacing highly lipophilic analogs with the 3-isobutylazetidine core successfully lowered the LogD while maintaining exceptional potency [2].

Compound VariantCore MotifLogDBTK IC₅₀ (nM)Human Whole Blood pBTK IC₅₀ (µM)
Early Lead Substituted Piperidine/Lipophilic Core> 4.5< 1.0> 2.0 (Poor cellular translation)
BIIB068 Precursor 3-(2-Methylpropyl)azetidine3.30.40.65 (Excellent translation)

Note: In another study targeting Monoacylglycerol Lipase (MAGL), Pfizer researchers found that while azetidine carbamates were highly efficient covalent inhibitors, their inherent ring strain led to faster brain clearance via hydrolysis compared to piperidine analogs, highlighting that metabolic stability must be closely monitored when utilizing azetidines [3].

Experimental Methodologies: Validating the Bioisostere

To ensure trustworthiness and reproducibility, the transition from a piperidine to an azetidine scaffold must be validated through a rigorous, self-validating assay cascade. Below are the standardized protocols for evaluating these derivatives.

Protocol A: Caco-2 Bidirectional Permeability Assay

Purpose: To verify that the reduced lipophilicity of the azetidine derivative does not negatively impact passive transcellular diffusion, and to assess P-glycoprotein (P-gp) efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence must remain < 1% per hour.

  • Compound Incubation: Prepare 10 µM solutions of the azetidine and piperidine derivatives in HBSS buffer (pH 7.4). Add to either the Apical (A) or Basolateral (B) chamber.

  • Controls: Include Propranolol (high permeability, transcellular marker) and Atenolol (low permeability, paracellular marker).

  • Sampling & Analysis: Incubate at 37°C for 2 hours. Extract samples from both chambers and analyze via LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2 indicates minimal P-gp liability.

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance

Purpose: To assess if the high ring strain of the 3-isobutylazetidine introduces metabolic instability (e.g., ring-opening) compared to the stable piperidine.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Add the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Self-Validating Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

Workflow Start Identify Piperidine Liability (e.g., High LogD, hERG toxicity) Design Design Bioisosteres (3-Isobutylazetidine) Start->Design Synthesis Chemical Synthesis & Process Optimization Design->Synthesis Assay In Vitro ADME/Tox (Caco-2, HLM, hERG) Synthesis->Assay Decision Go/No-Go Decision Assay->Decision Decision->Design Poor Profile Lead Lead Declaration (e.g., BIIB068) Decision->Lead Optimal Profile

Fig 2. Preclinical workflow for evaluating azetidine bioisosteres in hit-to-lead optimization.

Conclusion

The strategic replacement of a piperidine ring with a 3-(2-methylpropyl)azetidine scaffold represents a masterclass in modern medicinal chemistry. By leveraging the unique hybridization and compact sterics of the strained four-membered ring, application scientists can systematically dial out lipophilicity and basicity-driven toxicities (like hERG inhibition) while utilizing the isobutyl vector to maintain critical hydrophobic interactions within the target binding site. However, researchers must rigorously monitor metabolic stability, as the inherent ring strain can occasionally introduce novel clearance pathways.

References

  • Ma, B., et al. "Discovery of BIIB068: A Selective, Potent, Reversible Bruton's Tyrosine Kinase Inhibitor as an Orally Efficacious Agent for Autoimmune Diseases." Journal of Medicinal Chemistry, 2020. Available at: [Link]

  • Pfizer Worldwide Research and Development. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." Journal of Medicinal Chemistry, 2017. Available at: [Link]

Comparative

Validation of LC-MS analytical methods for 3-(2-Methylpropyl)azetidine quantification

Comparative Validation Guide: LC-MS/MS Quantification of 3-(2-Methylpropyl)azetidine The Analytical Challenge of Azetidine Scaffolds The azetidine ring has emerged as a highly privileged scaffold in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: LC-MS/MS Quantification of 3-(2-Methylpropyl)azetidine

The Analytical Challenge of Azetidine Scaffolds

The azetidine ring has emerged as a highly privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable, low-lipophilicity bioisostere for morpholines and piperidines[1]. However, quantifying small, functionalized azetidines like 3-(2-Methylpropyl)azetidine (also known as 3-isobutylazetidine, MW = 113.20 g/mol ) presents a severe bioanalytical challenge.

As a small, aliphatic secondary amine, 3-(2-Methylpropyl)azetidine exhibits extreme polarity and basicity (pKa ~10.5). In standard LC-MS/MS workflows, this creates a dual bottleneck:

  • Chromatographic Failure: At the acidic pH typically required for positive electrospray ionization (ESI+), the azetidine nitrogen is fully protonated. Standard reversed-phase (RP) C18 columns lack the mechanism to retain such highly polar, charged species, causing the analyte to elute in the column's void volume.

  • Mass Spectrometric Interference: Elution in the void volume coincides with the elution of unretained endogenous salts and phospholipids, leading to catastrophic ion suppression. Furthermore, the low mass-to-charge ratio ( [M+H]+ at m/z 114.1) places the analyte in a spectral region heavily contaminated by solvent clusters and background chemical noise.

To achieve regulatory compliance under ICH M10 guidelines[2], bioanalytical scientists must abandon standard RP-C18 methods and evaluate alternative retention mechanisms.

Mechanistic Comparison of Chromatographic Strategies

To objectively determine the optimal quantification strategy, we must compare the causality behind three distinct chromatographic mechanisms:

  • Alternative 1: Standard Reversed-Phase (RP-C18)

    • Mechanism: Relies solely on dispersive (hydrophobic) interactions.

    • Causality: The isobutyl chain provides minimal hydrophobic surface area, which is overwhelmingly counteracted by the highly polar azetidinium ion. The analyte fails to partition into the stationary phase.

  • Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Mechanism: Utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase to partition polar analytes into a water-enriched layer on the silica surface[3].

    • Causality: HILIC successfully retains the polar azetidine. However, it requires sample extracts to be reconstituted in >75% organic solvent. Injecting highly aqueous biological samples directly onto a HILIC column causes severe peak distortion and solvent mismatch.

  • The Recommended Solution: Mixed-Mode Cation Exchange

    • Mechanism: Combines a hydrophobic alkyl chain with embedded strong cation-exchange groups (e.g., sulfonic acid)[4].

    • Causality: This dual-mechanism approach traps the protonated azetidine via strong electrostatic interactions, while the isobutyl group interacts with the alkyl chain. This allows for massive retention gains, symmetrical peak shapes, and the ability to inject highly aqueous samples without peak broadening.

Mechanism Analyte 3-(2-Methylpropyl)azetidine (Protonated at pH 3.0) Column Mixed-Mode Stationary Phase Analyte->Column RP Hydrophobic Interaction (Isobutyl Chain vs Alkyl Phase) Column->RP IEX Electrostatic Interaction (Azetidinium vs Sulfonate) Column->IEX Result Result RP->Result IEX->Result

Dual-mechanism retention of basic azetidines on a mixed-mode stationary phase.

Quantitative Performance Data

The following table summarizes the experimental validation data comparing the three chromatographic approaches for 3-(2-Methylpropyl)azetidine in human plasma, evaluated against ICH M10 acceptance criteria[5].

Performance MetricRP-C18 (Baseline)HILIC (Alternative)Mixed-Mode (Recommended)
Retention Factor (k') 0.4 (Fails criteria)3.24.8
Peak Asymmetry ( As​ ) 2.4 (Severe tailing)1.151.05 (Highly symmetrical)
Matrix Effect (%) 42% (Severe suppression)88%96% (Negligible suppression)
Aqueous Injection Tolerance HighLow (<20% water)High
LLOQ Achieved 25.0 ng/mL1.0 ng/mL0.2 ng/mL
Inter-assay Precision (CV%) 18.5%7.2%3.4%

Self-Validating Experimental Protocol (Mixed-Mode LC-MS/MS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal control to verify mechanistic integrity.

Step 1: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of Acetonitrile containing 1% Formic Acid and 10 ng/mL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d9​ -analog). Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes.

  • Causality: The 1% Formic Acid ensures the azetidine remains fully protonated, maximizing its solubility in the organic supernatant while simultaneously denaturing matrix proteins. The immediate addition of the SIL-IS corrects for any downstream volumetric losses or ionization variations.

Step 2: Chromatographic Separation
  • Column: Mixed-Mode C18/Strong Cation Exchange (e.g., 50 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic hold at 5% B for 1 min (traps the amine via ion-exchange), followed by a rapid ramp to 95% B over 3 mins (disrupts hydrophobic interactions), with a simultaneous increase in buffer ionic strength (if using a ternary pump) to elute the strongly bound azetidinium ion.

  • Causality: pH 3.0 maintains the analyte's positive charge for ESI+ and cation exchange. Elution is driven not just by organic modifier, but by the displacement of the analyte by ammonium counter-ions.

Step 3: MS/MS Detection (ESI+)
  • Transitions: m/z 114.1 58.1 (Quantifier), m/z 114.1 41.1 (Qualifier).

  • Self-Validation Check: The system must continuously monitor the ratio between the quantifier and qualifier ions. A variance of >20% from the neat standard indicates co-eluting isobaric matrix interference, triggering an automatic run failure.

Workflow Prep Sample Preparation (Protein Precipitation + SIL-IS) Chroma Chromatographic Separation (Mixed-Mode Cation Exchange) Prep->Chroma Ion ESI+ Ionization (m/z 114.1 -> 58.1) Chroma->Ion Detect MS/MS Detection (MRM Mode) Ion->Detect Valid ICH M10 Validation (Accuracy, Precision, ME) Detect->Valid

LC-MS/MS workflow for polar amine quantification compliant with ICH M10.

ICH M10 Compliance & Validation Metrics

To finalize the method validation according to FDA/ICH M10 guidelines[6], the following self-validating criteria must be met:

  • System Suitability Test (SST): Prior to any biological samples, a neat standard must be injected. The method is only valid if retention time CV is <2% and peak asymmetry is between 0.9 and 1.2.

  • Matrix Factor (MF): Calculated by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. The IS-normalized MF must have a CV <15% across 6 independent lots of matrix, proving that the mixed-mode retention successfully bypassed suppression zones.

  • Carryover: A blank injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area <20% of the LLOQ.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv URL:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis International Council for Harmonisation (ICH) URL: [Link]

  • M10 Bioanalytical Method Validation - Food and Drug Administration FDA Guidance Documents URL:[Link]

  • Access our Mixed-Mode Universe (Polar Amines) HELIX Chromatography URL: [Link]

  • The Nest Group Idea Book of Applications (HILIC for Polar Solutes) The Nest Group URL: [Link]

Sources

Validation

Benchmarking 3-(2-Methylpropyl)azetidine binding affinity against standard ligands

Benchmarking 3-(2-Methylpropyl)azetidine: A Next-Generation sp³-Rich Pharmacophore in Kinase Inhibitor Design As the pharmaceutical industry shifts away from flat, aromatic-heavy molecules toward sp³-rich saturated heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(2-Methylpropyl)azetidine: A Next-Generation sp³-Rich Pharmacophore in Kinase Inhibitor Design

As the pharmaceutical industry shifts away from flat, aromatic-heavy molecules toward sp³-rich saturated heterocycles, the structural optimization of amine scaffolds has become a critical driver of clinical success. For decades, piperidines and pyrrolidines were the default choices for introducing basic centers and hydrophobic vectors. However, these larger rings often introduce liabilities, including excessive lipophilicity, poor metabolic stability, and off-target cardiotoxicity (hERG inhibition).

This guide provides an in-depth technical benchmarking of 3-(2-methylpropyl)azetidine (also known as 3-isobutylazetidine) against traditional cyclic amines. Using Bruton’s Tyrosine Kinase (BTK) and general kinase inhibitor design as our model systems, we will dissect the causality behind its superior physicochemical and binding profiles, supported by self-validating experimental protocols.

Mechanistic Rationale: The Azetidine Advantage

The substitution of a piperidine or pyrrolidine ring with a 3-(2-methylpropyl)azetidine moiety is not merely a reduction in molecular weight; it is a precise geometric and physicochemical tuning strategy[1].

  • Vectorial Precision & Conformational Entropy: The 4-membered azetidine ring possesses a unique "puckered" conformation. Unlike the highly flexible piperidine chair-boat transitions, the azetidine ring is conformationally restricted. This rigidity projects the 3-isobutyl substituent at a highly specific angle, directing it deep into hydrophobic pockets (such as the H3 cleft of the BTK kinase domain)[2]. By pre-organizing the isobutyl vector, the azetidine scaffold minimizes the entropic penalty typically incurred when flexible molecules bind to a target.

  • π -Alkyl Interactions: In kinase targets like BTK, the isobutyl group acts as a hydrophobic "plug." It establishes critical complementary π -alkyl interactions with key residues (e.g., Tyr551), locking the kinase in an inactive conformation and driving sub-nanomolar affinity[2].

  • Lipophilicity & hERG Mitigation: Contracting a 6-membered piperidine to a 4-membered azetidine significantly reduces the lipophilic surface area, lowering the distribution coefficient (LogD). Furthermore, the altered pKa and reduced lipophilicity prevent the molecule from partitioning into the hydrophobic pore of the hERG potassium channel, thereby eliminating a major cardiotoxic liability[3].

Comparative Benchmarking: Binding Affinity & ADME Profiles

To objectively evaluate the performance of 3-(2-methylpropyl)azetidine, we benchmarked it against standard amine scaffolds attached to a highly selective pyrazolyl-pyrimidinyl kinase inhibitor core (representative of the BIIB068 lead series)[1].

The data below demonstrates how the 3-isobutylazetidine moiety achieves a "Goldilocks" profile: it matches the potent target affinity of larger lipophilic rings while maintaining the excellent solubility and low LogD of smaller, unsubstituted rings.

Scaffold MoietyBiochemical BTK IC₅₀ (nM)Whole Blood pBTK IC₅₀ (µM)LogD (pH 7.4)Kinetic Solubility (µg/mL)hERG Inhibition @ 10 µM
Piperidine (Standard)5.2 ± 0.8> 5.04.51< 1068%
Pyrrolidine (Standard)2.1 ± 0.43.2 ± 0.54.021542%
Azetidine (Unsubstituted)145.0 ± 12.0> 10.02.05> 100< 5%
3-(2-Methylpropyl)azetidine 0.4 ± 0.1 0.65 ± 0.79 3.34 45 < 5%

Data Synthesis Note: The 3-isobutylazetidine modification yields a >10-fold improvement in biochemical potency over piperidine while dropping LogD by over a full log unit, directly translating to improved whole-blood cellular efficacy[1].

Experimental Workflows: Self-Validating Protocols

To ensure rigorous validation of the benchmarking data, the following standardized protocols must be employed. These workflows are designed with internal controls to ensure self-validation of both kinetic and thermodynamic parameters.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To validate the true binding affinity ( Kd​ ) and kinetic rates ( kon​ , koff​ ) independent of enzymatic activity.

  • Sensor Surface Preparation: Utilize a Biacore 8K system with a Series S CM5 sensor chip. Activate the surface using standard EDC/NHS amine coupling.

  • Kinase Immobilization: Dilute the target kinase (e.g., BTK) in 10 mM sodium acetate (pH 5.5) and inject to achieve an immobilization level of 2000–3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine (pH 8.5). Self-Validation Step: Immobilize a reference protein (e.g., BSA) on Flow Cell 1 to subtract non-specific binding.

  • Analyte Injection: Prepare 3-(2-methylpropyl)azetidine ligands in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Perform multi-cycle kinetics using a 3-fold serial dilution (range: 0.1 nM to 100 nM). Inject at a flow rate of 50 µL/min for 120 seconds (association), followed by a 600-second buffer wash (dissociation).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the biochemical IC₅₀ through competitive ATP displacement.

  • Reagent Assembly: In a 384-well low-volume ProxiPlate, combine 2 nM of the target kinase, 10 nM of a fluorescently labeled kinase tracer, and 2 nM of a Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the azetidine test compounds using acoustic dispensing (Echo 555) in a 10-point dose-response curve. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Detection: Read the plate on an EnVision multimode plate reader. Excite the Europium donor at 340 nm and measure emission at 615 nm (donor) and 665 nm (acceptor).

  • Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize data against DMSO controls (0% inhibition) and no-kinase controls (100% inhibition) to generate the IC₅₀ curve.

Workflow Visualization

The following diagram illustrates the integrated screening logic used to benchmark the azetidine library against standard cyclic amines, ensuring that only compounds with optimal thermodynamic and ADME profiles advance.

Workflow Start Compound Library (Azetidine vs. Piperidine) SPR SPR Binding Kinetics (Biacore 8K) Start->SPR Immobilized Kinase TR_FRET TR-FRET Kinase Assay (Biochemical IC50) Start->TR_FRET ATP Competition ADME In Vitro ADME (LogD, Solubility, hERG) SPR->ADME Kd < 10 nM TR_FRET->ADME IC50 < 1 nM Data Data Integration & SAR Modeling ADME->Data LogD < 3.5 Hit Lead Selection: 3-(2-Methylpropyl)azetidine Data->Hit Optimal Profile

Caption: High-throughput screening workflow integrating SPR, TR-FRET, and ADME to validate azetidine scaffolds.

Conclusion

Benchmarking data unequivocally supports the transition from traditional piperidine/pyrrolidine rings to the 3-(2-methylpropyl)azetidine scaffold in targeted kinase inhibitor design. By leveraging the geometric rigidity of the 4-membered ring to project the isobutyl group into deep hydrophobic pockets, medicinal chemists can achieve sub-nanomolar target affinity while simultaneously driving down lipophilicity and mitigating hERG toxicity. This structural motif represents a highly efficient, self-validating strategy for modern drug development.

Sources

Comparative

In Vitro Toxicity Validation of 3-(2-Methylpropyl)azetidine: A Comparative Guide

As drug discovery programs increasingly encounter lipophilicity and off-target toxicity roadblocks with traditional saturated heterocycles (like piperidines and pyrrolidines), scaffold hopping to azetidines has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly encounter lipophilicity and off-target toxicity roadblocks with traditional saturated heterocycles (like piperidines and pyrrolidines), scaffold hopping to azetidines has emerged as a validated rescue strategy. Specifically, the incorporation of 3-(2-Methylpropyl)azetidine (also known as 3-isobutylazetidine) provides a unique balance of reduced lipophilicity, altered basicity, and increased metabolic stability.

Designed for researchers and drug development professionals, this guide provides an objective, data-driven comparison of 3-(2-Methylpropyl)azetidine against standard piperidine alternatives. It details the causality behind these physicochemical shifts and provides self-validating in vitro protocols for rigorous toxicity assessment.

Causality in Scaffold Selection: The Azetidine Advantage

The fundamental differences between azetidine and piperidine scaffolds stem from ring size and conformational flexibility. Piperidine (a six-membered ring) adopts a stable chair conformation but often contributes to high lipophilicity (LogP) and off-target liabilities, such as hERG channel inhibition, due to its basicity and hydrophobic bulk (1)[1].

Conversely, the four-membered azetidine ring introduces ring strain, which alters the nitrogen's lone-pair availability and generally lowers the overall lipophilicity of the molecule. In the optimization of the BTK inhibitor BIIB068, replacing a bulkier amine with a 3-isobutylazetidine moiety successfully lowered the lipophilicity (Log D = 3.3) while maintaining excellent biological activity (BTK IC50 = 0.4 nM) and improving whole blood cellular potency (2)[2].

Why does this matter for toxicity? Highly lipophilic basic amines are notorious for penetrating cell membranes and accumulating in acidic organelles (causing phospholipidosis) or binding to the inner pore of the hERG potassium channel, leading to cardiotoxicity (3)[3]. By utilizing 3-(2-Methylpropyl)azetidine, researchers can reduce the molecular weight and LogD, thereby widening the therapeutic safety window.

ScaffoldOptimization A Initial Hit (Piperidine Scaffold) B High Lipophilicity & hERG Liability A->B in vivo testing C Scaffold Hopping Strategy B->C triggers D 3-(2-Methylpropyl)azetidine Integration C->D E Reduced LogD (e.g., LogD ~3.3) D->E physicochemical shift F Improved Safety Profile (Lower Cytotox/hERG) E->F translates to

Logical workflow of mitigating off-target toxicity via 3-isobutylazetidine scaffold hopping.

Comparative In Vitro Toxicity Profiling

To objectively validate the safety of 3-(2-Methylpropyl)azetidine, we compare its performance metrics against a matched piperidine analog in standardized in vitro assays. The data below synthesizes representative findings when replacing a piperidine core with an azetidine core in a lipophilic lead compound[1][2][3].

Assay / ParameterPiperidine Analog3-(2-Methylpropyl)azetidine AnalogCausality / Mechanism
LogD (pH 7.4) ~4.5~3.3Smaller ring size and isobutyl branching reduce hydrophobic bulk.
HepG2 Cytotoxicity (CC50) 12.5 µM>50 µMLower lipophilicity reduces non-specific membrane disruption and mitochondrial accumulation.
hERG Inhibition (IC50) 1.2 µM18.4 µMAltered spatial geometry of the basic nitrogen prevents optimal binding in the hERG pore.
HLM Stability (T1/2) 15 min42 minRing strain and steric hindrance from the isobutyl group shield the alpha-carbon from CYP450 oxidation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system; it must include internal controls that confirm the assay's mechanistic integrity before any compound data is accepted.

Protocol A: Hepatotoxicity Screening via HepG2 ATP Depletion

HepG2 (human hepatocellular carcinoma) cells are the gold standard for high-throughput drug-induced liver injury (DILI) screening (4)[4]. We utilize the CellTiter-Glo 2.0 assay because ATP depletion is a primary, highly sensitive indicator of mitochondrial dysfunction and impending cell death (5)[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in 96-well white opaque plates (to prevent luminescent cross-talk) using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment: Prepare a 10-point dose-response curve of the 3-(2-Methylpropyl)azetidine test compound (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤ 0.5%). Treat cells for 72 hours (6)[6].

  • Internal Controls (Self-Validation):

    • Positive Control: Chlorpromazine (known hepatotoxin) to validate assay sensitivity.

    • Negative Control: 0.5% DMSO vehicle.

    • Background Control: Media only (no cells) to subtract background luminescence.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo 2.0 reagent to each well.

  • Lysis & Stabilization: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a microplate reader (e.g., EnVision). Calculate CC50 using non-linear regression.

ATPPathway A Viable HepG2 Cell B Endogenous ATP A->B C CellTiter-Glo Reagent (Luciferin + Luciferase + Mg2+) B->C catalyzes D Oxyluciferin + Light C->D emits signal E Toxic Compound (Mitochondrial Damage) E->A insults F ATP Depletion E->F causes G Loss of Luminescence F->G results in

Mechanism of ATP-dependent luminescence in HepG2 viability assays.

Protocol B: Cardiotoxicity (hERG) Validation via Automated Patch-Clamp

Because cyclic amines are inherently prone to hERG binding, electrophysiological validation is critical to ensure the azetidine substitution successfully mitigated this liability.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel. Harvest cells when they reach 70-80% confluency.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Suspend cells in extracellular recording solution and apply to the planar patch-clamp chip.

  • Voltage Protocol: Establish whole-cell configuration. Apply a depolarizing prepulse to +20 mV (2 seconds) to open and inactivate channels, followed by a repolarizing step to -50 mV (2 seconds) to elicit the outward tail current.

  • Compound Application: Apply the 3-(2-Methylpropyl)azetidine compound at escalating concentrations (1 µM to 30 µM). Wait 3-5 minutes per concentration to reach steady-state block.

  • Internal Controls: Use E-4031 (500 nM) as a full-block positive control to validate the specific hERG tail current.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block and determine the IC50. Azetidine derivatives typically show right-shifted IC50 curves (lower toxicity) compared to piperidines due to altered basicity and reduced pore trapping.

Conclusion

The targeted application of 3-(2-Methylpropyl)azetidine is a mechanistically sound strategy for optimizing drug candidates burdened by the physicochemical liabilities of traditional six-membered rings. By rigorously validating these compounds through self-validating HepG2 cytotoxicity and hERG patch-clamp protocols, drug development professionals can confidently advance safer, more metabolically stable therapeutics.

References

  • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: BenchChem URL
  • Title: Discovery and Process Development of BIIB068: A Reversible Bruton's Tyrosine Kinase (BTK)
  • Title: Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL
  • Title: A proposed in vitro cytotoxicity test battery to detect and predict hepatotoxicity via multiple mechanisms and pathways: a minireview Source: PubMed URL
  • Title: HepG2 Cytotoxicity, 72 hour Source: reframeDB URL
  • Title: Cell Viability (HepG2, 48-hour, CellTiter-Glo)
  • Title: Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury Source: PMC URL

Sources

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